3-Hydroxy Tolperisone-d10 (maleate)
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Overview
Description
3-Hydroxy Tolperisone-d10 (maleate) is a deuterium-labeled derivative of 3-Hydroxy Tolperisone maleate. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C20H17D10NO6 and a molecular weight of 387.49 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the production involves standard techniques used in the synthesis of deuterium-labeled compounds, such as catalytic exchange reactions and the use of deuterated solvents .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Tolperisone-d10 (maleate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxy Tolperisone-d10 (maleate) is used extensively in scientific research, particularly in the following areas:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in studies involving metabolic pathways and enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of tolperisone derivatives.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
The mechanism of action of 3-Hydroxy Tolperisone-d10 (maleate) is similar to that of tolperisone. It acts as a centrally acting muscle relaxant by blocking sodium and calcium channels. This inhibition reduces the excitability of neurons, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Similar Compounds
Tolperisone: The parent compound, used as a muscle relaxant.
Eperisone: Another muscle relaxant with a similar mechanism of action.
Methocarbamol: A muscle relaxant with a different chemical structure but similar therapeutic effects
Uniqueness
3-Hydroxy Tolperisone-d10 (maleate) is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. The deuterium atoms provide distinct signals that help in the detailed analysis of metabolic pathways and molecular interactions .
Properties
Molecular Formula |
C20H27NO6 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(3-hydroxy-4-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D2,4D2,5D2,8D2,9D2; |
InChI Key |
LBIPWJFYYZEVQC-UTVKXZGFSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC(=C(C=C2)C)O)([2H])[2H])([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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